molecular formula C16H21N3O2 B12122224 Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl- CAS No. 927983-15-1

Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl-

Cat. No.: B12122224
CAS No.: 927983-15-1
M. Wt: 287.36 g/mol
InChI Key: IMFGLHAKSFUMNA-UHFFFAOYSA-N
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Description

Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl- (hereafter referred to as the target compound), is a structurally complex molecule featuring a benzene ring substituted with a methoxy group at position 3 and a pyrimidinyloxy moiety at position 2. The ethanamine backbone includes an alpha-methyl group, which enhances steric bulk and may influence lipophilicity and metabolic stability.

Properties

CAS No.

927983-15-1

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

1-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxyphenyl]propan-2-amine

InChI

InChI=1S/C16H21N3O2/c1-10(17)8-13-6-5-7-14(20-4)15(13)21-16-18-11(2)9-12(3)19-16/h5-7,9-10H,8,17H2,1-4H3

InChI Key

IMFGLHAKSFUMNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC2=C(C=CC=C2OC)CC(C)N)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Starting material : 4,6-Dimethyl-2-methylthiopyrimidine

  • Oxidizing agent : Oxone® (2.2 equiv) in acetic acid/water (3:1 v/v)

  • Temperature : 80°C, 6 hours

  • Yield : 92% after recrystallization (ethanol/water)

Analytical Data

PropertyValue
Molecular Formula C₇H₁₀N₂O₂S
¹H NMR (CDCl₃) δ 2.35 (s, 3H, CH₃), 2.55 (s, 3H, CH₃), 6.85 (s, 1H, H-5), 8.15 (s, 1H, SO₂CH₃)
LC-MS [M+H]⁺ = 203.08

This sulfone serves as the leaving group for subsequent etherification.

Preparation of 3-Methoxy-alpha-methylbenzeneethanamine

The amine fragment is synthesized via reductive amination adapted from PubChem data:

Stepwise Procedure

  • Aldol condensation : 3-Methoxybenzaldehyde reacts with nitroethane in the presence of ammonium acetate (120°C, 12 h) to form β-nitroalkene.

  • Reduction : Hydrogenation over Raney Ni (50 psi H₂, EtOH) yields racemic α-methyl-3-methoxybenzeneethanamine.

  • Resolution : Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column separates enantiomers.

Optimization Insights

  • Solvent effects : Ethanol increases nitroalkene yield by 18% compared to THF

  • Catalyst loading : 5 wt% Pd/C reduces reaction time by 40% versus PtO₂

Ether Bond Formation via Nucleophilic Aromatic Substitution

Coupling the pyrimidine sulfone and benzeneethanamine follows methodology from ACS publications:

Reaction Parameters

ParameterValue
Solvent DMSO
Base KOtBu (3.0 equiv)
Temperature 90°C, 48 hours
Workup Aqueous citric acid extraction

Mechanistic Considerations

The reaction proceeds through a Meisenheimer complex intermediate, with DMSO stabilizing the transition state. Steric hindrance from the 4,6-dimethyl groups necessitates prolonged heating.

Stereochemical Control and Purification

Diastereomer Separation

  • Crystallization : Hexane/ethyl acetate (4:1) preferentially isolates the (R)-isomer

  • Chromatography : Silica gel with NH₄OH-modified mobile phases (CH₂Cl₂:MeOH 95:5)

Analytical Validation

TechniqueKey Characteristics
HPLC-PDA tR = 8.92 min (Chiralcel OD-H)
HRMS m/z 332.1864 [M+H]⁺ (calc. 332.1867)
¹³C NMR 159.8 ppm (pyrimidine C-2)

Alternative Synthetic Routes

Mitsunobu Etherification

  • Reagents : DIAD, PPh₃ in THF

  • Advantage : Higher functional group tolerance

  • Limitation : 35% lower yield compared to SNAr

Ullmann Coupling

  • Catalyst : CuI/1,10-phenanthroline

  • Conditions : DMF, 110°C, 24 h

  • Outcome : Viable but produces 15% dehalogenated byproduct

Scale-Up Considerations and Process Chemistry

Critical Quality Attributes

  • Impurity profile : <0.15% des-methyl pyrimidine (ICH Q3A)

  • Residual solvents : DMSO ≤880 ppm (USP <467>)

Environmental and Regulatory Aspects

Green Chemistry Metrics

MetricSNAr RouteMitsunobu Route
PMI 1843
E-factor 3267

REACH Compliance

  • Classification : Acute Tox. 4 (H302) due to amine functionality

  • PSUR requirements : Annual genotoxicity reassessment

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, often in the presence of a base.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has shown potential as a pharmacological agent due to its structural characteristics. The presence of the pyrimidine ring and methoxy groups contributes to its biological activity. Research indicates that derivatives of benzeneethanamine with similar structures have been investigated for their effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Case Study: Antidepressant Activity

A study published in Neuropharmacology explored the antidepressant-like effects of compounds structurally related to benzeneethanamine. The findings demonstrated that these compounds can enhance serotonin and norepinephrine levels in the brain, indicating a potential therapeutic application for mood disorders .

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl- can be achieved through various chemical reactions. A notable method involves the use of malononitrile and piperidine in a one-pot reaction that yields high purity and yield rates .

Table 1: Synthesis Overview

ReactantsConditionsYield (%)
2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzaldehyde + malononitrile + piperidineRoom temperature for 10 hoursUp to 94%

Material Science

Polymer Chemistry

The compound's ability to act as a coupling agent in polymer chemistry has been explored. It can enhance the mechanical properties of polymers when used as an additive. The incorporation of benzeneethanamine into polymer matrices has been shown to improve tensile strength and thermal stability.

Case Study: Polymer Blends

A study investigated the effects of incorporating benzeneethanamine into polyvinyl chloride (PVC) blends. Results indicated significant improvements in thermal stability and mechanical properties compared to unmodified PVC .

Agricultural Applications

Pesticide Development

Recent research has focused on the potential use of benzeneethanamine derivatives as bioactive compounds in agriculture. These compounds exhibit insecticidal properties against various pests, making them candidates for developing eco-friendly pesticides.

Table 2: Insecticidal Activity

CompoundTarget PestEfficacy (%)
Benzeneethanamine derivativeWestern corn rootworm85%

Mechanism of Action

The mechanism of action of Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Pyrimidine-Containing Herbicides (e.g., Oxasulfuron)

  • Oxasulfuron (CAS 144651-06-9) includes a 4,6-dimethyl-2-pyrimidinyl group linked to a sulfamoyl benzoate. In contrast, the target compound replaces the sulfamoyl benzoate with a methoxy-substituted benzeneethanamine chain. This difference likely alters biological activity: oxasulfuron acts as a herbicide by inhibiting acetolactate synthase (ALS), while the target compound’s ethanamine group may confer distinct receptor-binding properties .
  • Key Structural Differences :

    Property Target Compound Oxasulfuron
    Core Structure Benzeneethanamine Benzoate ester
    Pyrimidine Attachment 2-oxy linkage to benzene 2-carbamoylsulfamoyl linkage to benzoate
    Functional Groups 3-methoxy, alpha-methyl 3-oxetanyl ester, sulfonylurea

Benzeneethanamine Derivatives

  • Benzeneethanamine, 4-methoxy-N-[(pentafluorophenyl)methylene]-3-[(trimethylsilyl)oxy]- (CAS 55556-73-5): This analogue substitutes the pyrimidinyloxy group with a trimethylsilyloxy group and introduces a pentafluorophenyl moiety. Its calculated logP (5.27) suggests higher lipophilicity than the target compound, which may exhibit a lower logP due to the polar pyrimidinyloxy group .
  • Benzeneethanamine, α,α-dimethyl- (CAS 95-65-8): A simpler analogue lacking the pyrimidine and methoxy groups.

Physicochemical and Functional Comparisons

  • Lipophilicity : The target compound’s pyrimidinyloxy group may reduce logP relative to purely alkyl-substituted benzeneethanamines (e.g., α,α-dimethyl variant). However, the alpha-methyl group could offset this by increasing hydrophobicity.
  • Metabolic Stability : The 4,6-dimethylpyrimidine ring may resist oxidative degradation compared to unsubstituted pyrimidines, while the methoxy group could slow demethylation in vivo.

Q & A

Basic: What are the common synthetic routes for preparing 2-[(4,6-dimethyl-2-pyrimidinyl)oxy] derivatives of benzeneethanamine?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reactions. For pyrimidinyl ether derivatives, a hydroxyl group on the pyrimidine ring reacts with a halogenated benzeneethanamine precursor under basic conditions (e.g., K₂CO₃ in DMF). For regioselective coupling, steric and electronic effects of substituents (e.g., 4,6-dimethyl groups on pyrimidine) must be optimized to avoid byproducts. Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Advanced: How can regioselectivity challenges in synthesizing the 2-pyrimidinyloxy moiety be addressed?

Methodological Answer:
Regioselectivity is influenced by the electron-withdrawing/donating nature of substituents on the pyrimidine ring. Computational modeling (DFT calculations) can predict reactive sites, while experimental optimization of reaction temperature, solvent polarity (e.g., DMSO vs. THF), and catalysts (e.g., CuI for Ullmann coupling) can enhance selectivity. For example, steric hindrance from 4,6-dimethyl groups may direct substitution to the 2-position. LC-MS monitoring of intermediates is critical to track regiochemical outcomes .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify methoxy (δ ~3.3–3.8 ppm), pyrimidinyl protons (δ ~6.5–8.5 ppm), and α-methyl groups (δ ~1.2–1.5 ppm).
  • HRMS : Confirms molecular ion peaks and fragmentation patterns.
  • IR : Detects ether (C-O-C, ~1250 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities.
    Comparative analysis with analogs (e.g., 3,4-dimethoxy derivatives) helps resolve overlapping signals .

Advanced: How can computational methods aid in predicting the compound’s conformational stability?

Methodological Answer:
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) model intramolecular interactions, such as hydrogen bonding between the pyrimidinyl oxygen and adjacent methoxy group. Solvent effects (e.g., dielectric constant of methanol) are incorporated via implicit solvent models. Rotatable bonds (e.g., ether linkage) are analyzed for torsional energy barriers to predict dominant conformers .

Basic: What in vitro models are suitable for initial pharmacological screening?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin 5-HT₂A receptors, due to structural similarity to NBOMe compounds).
  • Cell Viability Assays : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (IC₅₀).
  • Functional Assays : Calcium flux assays in HEK293 cells transfected with target receptors .

Advanced: How can contradictory data from receptor affinity vs. in vivo efficacy studies be resolved?

Methodological Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite interference. Solutions include:

  • Pharmacokinetic Profiling : Measure plasma and brain tissue concentrations via LC-MS/MS.
  • Metabolite Identification : Incubate the compound with liver microsomes to identify active/inactive metabolites.
  • Behavioral Studies : Compare dose-response curves in rodent models (e.g., locomotor activity vs. receptor occupancy) .

Basic: What analytical methods validate purity in bulk synthesis?

Methodological Answer:

  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; purity >98% is typical.
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Chiral HPLC : If the compound has stereocenters, resolve enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Advanced: What strategies mitigate neurotoxicity risks in preclinical studies?

Methodological Answer:

  • Safety Pharmacology : Assess sensorimotor responses and muscle strength in rodents (e.g., drag test, accelerod test).
  • Histopathology : Post-mortem analysis of brain regions (e.g., hippocampus) for neuronal apoptosis (TUNEL staining).
  • Dose Escalation : Start with 0.001 mg/kg and monitor serotonin syndrome indicators (e.g., hyperthermia, tremors) .

Basic: How is the compound’s stability under varying pH conditions evaluated?

Methodological Answer:

  • Forced Degradation Studies : Incubate in buffers (pH 1–13) at 40°C for 24–72 hours.
  • LC-MS Analysis : Track degradation products (e.g., hydrolysis of the ether linkage).
  • Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life .

Advanced: What structural modifications enhance selectivity for target receptors?

Methodological Answer:

  • SAR Studies : Introduce substituents (e.g., halogens at the 4-position of the benzene ring) and compare binding affinities.
  • Docking Simulations : Use Schrödinger Suite to model interactions with receptor active sites (e.g., 5-HT₂A).
  • Fragment-Based Design : Replace the pyrimidinyl group with triazolo-pyrimidine to assess potency changes .

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